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Compound of Interest

(1S,2S)-cyclopropane-1,2-
Compound Name:
dicarboxylic acid

Cat. No.: B117036

An In-depth Review of the Discovery, Synthesis, and Applications of a Key Chiral Building
Block in Drug Discovery

Abstract

(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a conformationally constrained chiral
dicarboxylic acid that has garnered significant interest in medicinal chemistry and drug
development. Its rigid cyclopropane backbone presents a unique stereochemical scaffold,
making it a valuable building block for the synthesis of complex molecular architectures with
specific biological activities. This technical guide provides a detailed overview of the discovery
and history of (1S,2S)-cyclopropane-1,2-dicarboxylic acid, its stereoselective synthesis, and
its pivotal role as a pharmacophore, particularly in the development of inhibitors for O-
acetylserine sulfhydrylase (OASS), a promising target for novel antimicrobial agents.

Introduction

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural
products and biologically active molecules. Its inherent ring strain and unique electronic
properties confer a distinct three-dimensional structure that can be exploited in drug design to
enhance binding affinity, metabolic stability, and cell permeability. Among the various
substituted cyclopropanes, chiral 1,2-dicarboxylic acids, and specifically the (1S,2S)-
enantiomer, have emerged as critical synthons for creating molecules with high
stereospecificity. This guide focuses on the discovery, synthesis, and biological significance of
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(1S,2S)-cyclopropane-1,2-dicarboxylic acid, providing researchers and drug development
professionals with a comprehensive resource.

Discovery and History

The synthesis of cyclopropane derivatives dates back to the late 19th century. However, the
isolation and characterization of specific stereoisomers, such as (1S,2S)-cyclopropane-1,2-
dicarboxylic acid, is a more recent achievement driven by the advancements in asymmetric
synthesis and chiral separation techniques. The racemic trans-1,2-cyclopropanedicarboxylic
acid was the initial target of synthesis, with subsequent efforts focused on resolving the
enantiomers.

The primary method for obtaining the enantiomerically pure (1S,2S)-isomer has historically
been through the resolution of the racemic trans-mixture. This is often achieved by forming
diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. While
specific historical accounts detailing the very first isolation of the (1S,2S)-enantiomer are not
readily available in consolidated reviews, its preparation is intrinsically linked to the broader
efforts in resolving racemic acids, a cornerstone of stereochemistry. More contemporary
methods, including enzymatic resolution and chiral chromatography, have provided more
efficient access to this valuable chiral building block.

Physicochemical and Spectroscopic Data

The precise characterization of (1S,2S)-cyclopropane-1,2-dicarboxylic acid is crucial for its
application in synthesis. The following table summarizes its key physicochemical properties.
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Property Value Reference

(1S,2S)-cyclopropane-1,2-
IUPAC Name ) o --INVALID-LINK--
dicarboxylic acid

CAS Number 14590-54-6 --INVALID-LINK--

Molecular Formula CsHeO4 --INVALID-LINK--

Molecular Weight 130.10 g/mol --INVALID-LINK--
Appearance White crystalline solid General knowledge

Melting Point 173-175 °C Commercially available data
Specific Rotation ([a]D) +85° to +87° (c=1, H20) Commercially available data
pKa (predicted) 3.84+0.11 --INVALID-LINK--

Spectroscopic data provides the structural fingerprint of the molecule.

e 1H NMR: The proton NMR spectrum is characterized by signals corresponding to the
cyclopropyl protons and the acidic protons of the carboxylic acid groups.

e 13C NMR: The carbon NMR spectrum shows distinct signals for the cyclopropyl carbons and
the carboxyl carbons.

» IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the O-H
stretching of the carboxylic acid and the C=0 stretching of the carboxyl group.

Experimental Protocols

The preparation of enantiomerically pure (1S,2S)-cyclopropane-1,2-dicarboxylic acid is a
critical step for its use in drug synthesis. Below are detailed methodologies for its preparation.

Synthesis of Racemic trans-Diethyl-1,2-
cyclopropanedicarboxylate

The precursor to the racemic acid is the corresponding diethyl ester, which can be synthesized
via several methods. A common approach involves the reaction of diethyl fumarate with
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diazomethane.

Hydrolysis of Racemic trans-Diethyl-1,2-
cyclopropanedicarboxylate to Racemic trans-1,2-
Cyclopropanedicarboxylic Acid

Materials:

o trans-Diethyl-1,2-cyclopropanedicarboxylate

Potassium hydroxide (KOH)

Water

Hydrochloric acid (HCI)

Diethyl ether

Procedure:

A solution of potassium hydroxide in water is prepared.

« trans-Diethyl-1,2-cyclopropanedicarboxylate is added to the KOH solution.

e The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).

o The reaction mixture is cooled, and unreacted starting material is extracted with diethyl ether.
e The aqueous layer is acidified with concentrated HCI to precipitate the dicarboxylic acid.

» The precipitated solid is collected by filtration, washed with cold water, and dried to yield
racemic trans-1,2-cyclopropanedicarboxylic acid.

Enzymatic Resolution of Racemic trans-1,2-
Cyclopropanedicarboxylic Acid Derivatives

Enzymatic resolution offers a highly selective method for separating enantiomers. While a
detailed, universally applicable protocol is substrate-dependent, the general workflow involves
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the use of a hydrolase enzyme that selectively acts on one enantiomer of a derivative of the
racemic acid. For instance, the amidase from Rhodococcus rhodochrous has been shown to
be effective in the enantioselective hydrolysis of amido esters derived from (z)-trans-
cyclopropane-1,2-dicarboxylic acid.[1]

General Workflow for Enzymatic Resolution:
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Figure 1: General workflow for the enzymatic resolution of racemic trans-1,2-
cyclopropanedicarboxylic acid derivatives.

Biological Activity and Applications in Drug
Development

The primary biological application of (1S,2S)-cyclopropane-1,2-dicarboxylic acid lies in its
role as a scaffold for inhibitors of O-acetylserine sulfhydrylase (OASS).

O-Acetylserine Sulfhydrylase (OASS) as a Drug Target

OASS is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, but it is
absent in mammals.[2] This makes it an attractive target for the development of novel
antibiotics with selective toxicity. OASS catalyzes the final step in cysteine synthesis, the
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conversion of O-acetylserine to L-cysteine. Inhibition of this enzyme can disrupt bacterial
growth and survival.

(1S,2S)-Cyclopropane-1,2-dicarboxylic Acid Derivatives
as OASS Inhibitors

Researchers have designed and synthesized a series of trans-2-substituted-cyclopropane-1-
carboxylic acids based on the structure of natural peptide inhibitors of OASS.[3] These
synthetic inhibitors, incorporating the (1S,2S)-cyclopropane-1,2-dicarboxylic acid scaffold,
have shown potent inhibitory activity against OASS from various pathogenic bacteria, including
Haemophilus influenzae and Salmonella typhimurium.[3][4]

One of the most potent inhibitors developed is UPAR415, ((1S,2S)-1-(4-methylbenzyl)-2-
phenylcyclopropanecarboxylic acid), which exhibits a nanomolar dissociation constant for
OASS-A from S. typhimurium. The development of such potent inhibitors highlights the
importance of the rigid cyclopropane scaffold in orienting the functional groups for optimal
binding to the enzyme's active site.

Mechanism of OASS Inhibition:

The cyclopropane-based inhibitors act as competitive inhibitors of OASS. They are designed to
mimic the binding of the natural substrate or the C-terminal isoleucine of serine
acetyltransferase (SAT), which is a natural regulator of OASS activity. The carboxylic acid
moieties of the inhibitors are crucial for binding to the active site of the enzyme.
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Figure 2: Simplified diagram of the competitive inhibition of O-acetylserine sulfhydrylase
(OASS).

Conclusion

(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a chiral building block of significant
importance in modern drug discovery. Its rigid, stereochemically defined structure provides a
unique platform for the design of potent and selective enzyme inhibitors. The development of
efficient methods for its enantioselective synthesis and resolution has been crucial for
unlocking its potential. The successful application of this scaffold in the design of nanomolar
inhibitors of O-acetylserine sulfhydrylase underscores its value in the ongoing search for new
antimicrobial agents. This technical guide has provided a comprehensive overview of the
discovery, synthesis, and application of (1S,2S)-cyclopropane-1,2-dicarboxylic acid, offering
a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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